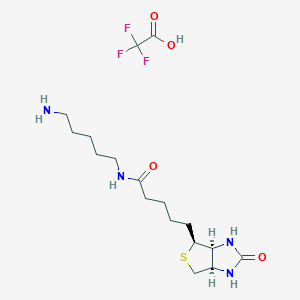

N-(5-Aminopentyl)biotinamide trifluoroacetate salt

Descripción general

Descripción

N-(5-Aminopentyl)biotinamide trifluoroacetate salt: is a biotinylated compound, often referred to as biotin-cadaverine. It is a derivative of biotin, a vitamin that plays a crucial role in various metabolic processes. This compound is widely used in biochemical research due to its ability to bind strongly to avidin and streptavidin, proteins that are commonly used in various detection and purification techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopentyl)biotinamide trifluoroacetate salt typically involves the reaction of biotin with cadaverine (1,5-diaminopentane). The process generally includes the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).

Reaction with Cadaverine: The activated biotin is then reacted with cadaverine to form N-(5-Aminopentyl)biotinamide.

Formation of Trifluoroacetate Salt: The final step involves the conversion of the amide to its trifluoroacetate salt form by treating it with trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The primary amine group in N-(5-Aminopentyl)biotinamide trifluoroacetate salt can undergo substitution reactions with various electrophiles.

Amide Formation: The compound can form amides with carboxylic acids or their derivatives.

Biotinylation Reactions: It can be used to biotinylate other molecules, facilitating their detection or purification.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve mild bases like triethylamine.

Amide Formation: Reagents such as carboxylic acids, NHS esters, and carbodiimides are used under mild to moderate conditions.

Biotinylation Reactions: These reactions often use biotinylation reagents like NHS-biotin under aqueous conditions.

Major Products:

Substitution Reactions: The major products are substituted amines.

Amide Formation: The major products are amides.

Biotinylation Reactions: The major products are biotinylated molecules.

Aplicaciones Científicas De Investigación

Chemistry:

Biotinylation Reagent: Used to biotinylate proteins, nucleic acids, and other molecules for detection and purification purposes.

Biology:

Cell Labeling: Used in cell labeling and tracking studies.

Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-avidin or biotin-streptavidin systems.

Medicine:

Diagnostic Tools: Used in the development of diagnostic assays and imaging techniques.

Drug Delivery: Investigated for targeted drug delivery systems.

Industry:

Biotechnology: Used in various biotechnological applications, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

Mecanismo De Acción

Binding to Avidin and Streptavidin: N-(5-Aminopentyl)biotinamide trifluoroacetate salt binds strongly to avidin and streptavidin due to the high affinity of biotin for these proteins. This binding is utilized in various detection and purification techniques.

Molecular Targets and Pathways:

Avidin and Streptavidin: The primary molecular targets are avidin and streptavidin proteins.

Biotin-Avidin System: The biotin-avidin system is a widely used method for detecting and purifying biotinylated molecules.

Comparación Con Compuestos Similares

Biotinylated Polyethylene Glycol (PEG): Used for similar biotinylation purposes but with different solubility and biocompatibility properties.

Biotinylated Dextran: Used in cell labeling and tracking studies, offering different molecular weight and solubility characteristics.

Biotinylated Antibodies: Used in immunoassays and imaging techniques, providing specificity for target molecules.

Uniqueness: N-(5-Aminopentyl)biotinamide trifluoroacetate salt is unique due to its specific structure, which allows for efficient biotinylation and strong binding to avidin and streptavidin. Its primary amine group provides versatility in various chemical reactions, making it a valuable tool in biochemical research.

Actividad Biológica

N-(5-Aminopentyl)biotinamide trifluoroacetate salt, commonly referred to as biotin cadaverine, is a biotin derivative that has garnered attention for its potential biological applications. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 288259-39-2

- Molecular Formula : C17H29F3N4O4S

- Molecular Weight : 442.5 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in DMSO or DMF .

This compound functions primarily as a building block for biotin conjugation to proteins and other biomolecules. Its structure allows it to react with carboxylic acids, aldehydes, and ketones, facilitating the formation of stable biotinylated compounds. Additionally, it serves as a substrate for transglutaminase, an enzyme that catalyzes the formation of covalent bonds between proteins, which is crucial in various biological processes .

Biological Applications

The compound's biotin moiety enables it to engage in the strong non-covalent interaction with streptavidin, characterized by a dissociation constant (Kd) of approximately mol/L. This interaction is highly stable and resistant to denaturing conditions, making it invaluable for numerous applications in molecular biology and biochemistry, including:

- Western Blotting

- Immunohistochemistry (IHC)

- Enzyme-linked Immunosorbent Assay (ELISA)

- Fluorescence Activated Cell Sorting (FACS) .

Case Studies and Experimental Data

-

Neuronal Tracing :

A study compared the electrophoretic properties of N-(2-aminoethyl)biotinamide (a related compound) with biocytin for neuronal tracing. It was found that while both compounds were effective for short-term labeling, N-(2-aminoethyl)biotinamide could be selectively ejected with positive current, enhancing its utility in electrophysiological studies . -

Transglutaminase Substrate :

Research indicates that this compound can act as a substrate for transglutaminase, facilitating protein cross-linking which is essential in various physiological processes . -

Bioconjugation Studies :

The compound has been employed in bioconjugation experiments where it demonstrated efficient coupling to proteins via amine-reactive chemistry, resulting in stable biotinylated products suitable for downstream applications .

Data Table: Comparison of Biotin Derivatives

| Compound Name | CAS Number | Molecular Weight | Key Applications |

|---|---|---|---|

| N-(5-Aminopentyl)biotinamide TFA | 288259-39-2 | 442.5 g/mol | Protein conjugation, transglutaminase substrate |

| Biocytin | 123-45-6 | 372.5 g/mol | Neuronal tracing, histochemical detection |

| N-(2-aminoethyl)biotinamide | 1715497 | 286 g/mol | Electrophysiological studies |

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O2S.C2HF3O2/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14;3-2(4,5)1(6)7/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21);(H,6,7)/t11-,12-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKJNXOPDNIEU-RGESYUBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.